(R)-2-(4-Butylphenyl)-propionic acid

Overview

Description

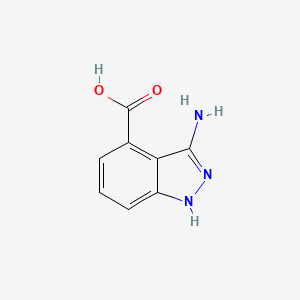

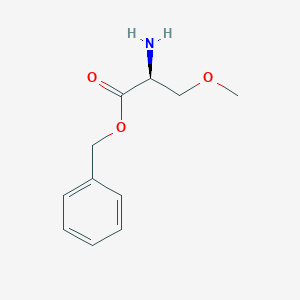

(R)-2-(4-Butylphenyl)-propionic acid, also known as (+)-2-(4-Butylphenyl)-propionic acid, is a chiral compound used in scientific research and laboratory experiments. It has a wide range of applications in both biochemical and physiological studies, and has been used in many studies to investigate the effects of various drugs and substances on the body.

Scientific Research Applications

Extraction and Recovery Studies

- Recovery from Aqueous Waste: Propionic acid, a component related to (R)-2-(4-Butylphenyl)-propionic acid, is significant in chemical industries. Its recovery from aqueous waste streams and fermentation broth is a research focus. Studies on extraction using binary extractants and modifier–diluents systems have shown improved extractions, which can aid in designing processes for propionic acid recovery (Keshav, Wasewar, Chand, & Uslu, 2009).

Microbial and Fungal Applications

- Microbial Production of Derivatives: Microbes can regioselectively hydroxylate (R)-2-phenoxypropionic acid to produce (R)-2-(4-hydroxyphenoxy)propionic acid, an important intermediate for certain herbicides. Research has developed rapid assays for screening bacterial/fungal strains capable of this transformation (Hu, Zhou, Wang, X. Wang, Xue, & Zheng, 2019). Additionally, fungi isolates have been screened for their capability in C-4 hydroxylation of R-2-phenoxypropionic acid, identifying strains like Penicillium oxalicum and Aspergillus versicolor for potential R-HPPA production (Zhou, Jiang, Li, Xu, Wang, Xue, & Zheng, 2020).

Chemical Synthesis and Catalysis

- Synthesis of Chiral Compounds: Research has developed a continuous enzymatic process for synthesizing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a compound related to (R)-2-(4-Butylphenyl)-propionic acid, highlighting its potential in producing chiral 2-hydroxy acids (Tao and Mcgee, 2002).

Pharmaceutical and Biomedical Research

- Antimicrobial Activities: Some synthetic derivatives, such as butenolides and their pyrrolone derivatives synthesized from 3-(4-chloro-benzoyl)propionic acid or 3-(4-ethyl-benzoyl)propionic acid, have shown promising antimicrobial activities against various bacterial and fungal species, suggesting potential therapeutic applications (Husain, Alam, Shaharyar, & Lal, 2010).

Material Science and Engineering

- Polymer and Nanocomposite Development: The use of 3-(4-Hydroxyphenyl)propionic acid, a similar compound, in layered double hydroxides for PBS bionanocomposites preparation has been studied. These materials, with potential full biodegradability, offer high thermal stability and mechanical reinforcement, suitable for a wide range of applications (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).

Environmental Impact

- Environmental Stability of Related Compounds: Studies on the stability of cyhalofop-butyl, a related aryloxyphenoxy-propionic herbicide, have been conducted to understand its hydrolysis and adsorption on soil colloids. This research is crucial for assessing the environmental impact of such compounds (Pinna, Braschi, Blasioli, Gessa, & Pusino, 2008).

properties

IUPAC Name |

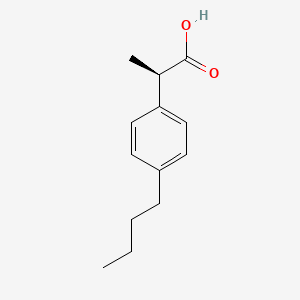

(2R)-2-(4-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFPDZIYEWFQFK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-Butylphenyl)-propionic acid | |

CAS RN |

1263078-21-2 | |

| Record name | p-Butylhydratropic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263078212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-BUTYLHYDRATROPIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3N3G493N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)